molecular formula C38H47NO13 B022564 3-Formylrifamycin CAS No. 13292-22-3

3-Formylrifamycin

Katalognummer: B022564
CAS-Nummer: 13292-22-3
Molekulargewicht: 725.8 g/mol
InChI-Schlüssel: BBNQHOMJRFAQBN-UDHSOIFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-formyl Rifamycin is an intermediate of rifampicin that has been used to develop several rifamycin derivatives with antibiotic activity that targets RNA synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Formylrifamycin SV can be synthesized through a novel process that avoids the use of oxidants, enhancing the yield and purity of the final product. This method involves treating 3-aminomethylrifamycin SV with an acid in the presence of water, leading to the formation of the aldehyde derivative without excessive oxidation that could degrade the compound .

Research indicates that this compound SV exhibits potent antibacterial properties. It has been studied for its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibiting bacterial RNA synthesis, similar to other rifamycins, making it a valuable candidate in the fight against antibiotic-resistant bacteria .

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of this compound SV showed enhanced activity against resistant strains when complexed with metal cations. This approach not only improved efficacy but also reduced toxicity to human cells, highlighting its potential for therapeutic applications .

Drug Formulation and Stability

The stability of rifampicin in pharmaceutical formulations is a critical concern due to its degradation in acidic environments. Research shows that using controlled-release formulations can minimize degradation to this compound SV during co-administration with other drugs such as isoniazid. A novel dosage form developed for this purpose demonstrated reduced degradation rates and improved bioavailability .

Table 2: Stability Studies of Rifampicin Formulations

Formulation TypeDegradation Rate (%) at 4 HoursRemarks
Immediate release (Rifampicin + Isoniazid)3.6 - 4.8%High degradation due to interaction
Controlled-release (modified Rossett-Rice apparatus)<1%Improved stability and efficacy

Pharmacokinetics and Clinical Implications

The pharmacokinetics of this compound SV are crucial for understanding its absorption and distribution in the body. Studies involving pregnant animals have shown that rifampicin derivatives can affect drug metabolism pathways, particularly those involving CYP450 enzymes. This interaction can influence the pharmacokinetic profiles of co-administered drugs like osimertinib, indicating a need for careful consideration in clinical settings .

Wirkmechanismus

Target of Action

3-Formylrifamycin, also known as Rifaldehyde or this compound SV, is a member of the rifamycin family of antibiotics . The primary target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

This compound exerts its antibacterial effect by inhibiting RNA synthesis . It achieves this by binding strongly to the RNAP of prokaryotes . This interaction prevents the initiation of messenger RNA synthesis in nonmammalian cells , thereby disrupting the normal functioning of the bacteria and leading to their death .

Biochemical Pathways

The action of this compound affects the RNA synthesis pathway in bacteria . By inhibiting RNAP, the antibiotic disrupts the transcription process, which is a critical step in protein synthesis . This disruption affects the bacteria’s ability to produce essential proteins, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound and other rifamycins are complex. Rifampin, a derivative of this compound, is known to be rapidly absorbed . . For instance, rifampin has a bioavailability of approximately 68% . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound specifically would need further investigation.

Result of Action

The result of this compound’s action is the death of the bacteria . By inhibiting RNAP and disrupting RNA synthesis, the antibiotic prevents the bacteria from producing essential proteins . This disruption in protein synthesis ultimately leads to the death of the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation of rifampicin, a rifamycin, in an acidic medium to form this compound SV, a poorly absorbed compound, is accelerated in the presence of isoniazid, contributing to the poor bioavailability of rifampicin . This suggests that the presence of other compounds in the environment can affect the stability and efficacy of this compound.

Biochemische Analyse

Eigenschaften

CAS-Nummer

13292-22-3

Molekularformel

C38H47NO13

Molekulargewicht

725.8 g/mol

IUPAC-Name

[(7S)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/t16?,18?,19?,20?,24?,29?,30?,34?,38-/m0/s1

InChI-Schlüssel

BBNQHOMJRFAQBN-UDHSOIFNSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

Isomerische SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C

Aussehen

Assay:≥95%A crystalline solid

Piktogramme

Corrosive; Environmental Hazard

Synonyme

1,2-Dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde 21-Acetate;  3-Formylrifampicin SV;  NCI 145-635;  Rifaldehyde; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Formylrifamycin SV
Reactant of Route 2
3-Formylrifamycin SV
Reactant of Route 3
3-Formylrifamycin SV
Reactant of Route 4
3-Formylrifamycin SV
Reactant of Route 5
Reactant of Route 5
3-Formylrifamycin SV
Reactant of Route 6
3-Formylrifamycin SV
Customer
Q & A

Q1: Does 3-Formylrifamycin SV affect bacterial RNA polymerase differently than rifampicin?

A2: While both this compound SV derivatives and rifampicin target bacterial DNA-dependent RNA polymerase, their mechanism of action differs slightly. Research suggests that dimeric rifamycins, synthesized using this compound SV, might bind to an additional weak site on the RNA polymerase, leading to activity against rifampicin-resistant mutants. [] This difference in binding could be crucial in combating emerging antibiotic resistance.

Q2: Are there any antiviral properties associated with this compound SV or its derivatives?

A3: Yes, certain this compound SV derivatives have shown antiviral activity against specific viruses like vaccinia virus, herpes simplex virus, and pseudorabies virus. [] Studies suggest this activity might be linked to the inhibition of viral RNA-dependent DNA polymerase or interference with viral protein formation. [, ]

Q3: What is the molecular formula and weight of this compound SV?

A4: The molecular formula of this compound SV is C37H47NO12, and its molecular weight is 717.77 g/mol. [, ]

Q4: How stable is this compound SV in different pharmaceutical formulations?

A5: Stability studies on fixed-dose combination anti-tuberculosis products containing rifampicin (a derivative of this compound SV) revealed significant instability under accelerated conditions, especially in the presence of isoniazid. [] This instability was linked to the formation of the isonicotinyl hydrazone of this compound. [, ]

Q5: What types of chemical reactions can be performed using this compound SV as a starting material?

A6: this compound SV's aldehyde group provides a versatile handle for various chemical transformations. Researchers have successfully synthesized a wide array of derivatives through reactions with ammonia and acetone, [] formalin and primary alkylamines, [] secondary amines, [] hydrazines, [, , ] oximes, [, ] and sulfonium and phosphonium ylides. [] These modifications aim to enhance the biological activity and physicochemical properties of the parent compound.

Q6: Have computational methods been used to study this compound SV and its derivatives?

A7: Yes, computational studies have been employed to understand the structure and behavior of this compound SV derivatives. Density functional theory (DFT) calculations have been particularly useful in visualizing the structures of various derivatives and analyzing their intramolecular hydrogen bonding patterns. [] These calculations provide insights into the relationship between structure and activity, guiding the design of new derivatives with improved properties.

Q7: How do structural modifications of this compound SV impact its antibacterial activity?

A8: The nature of the substituent at the 3-position significantly influences the antibacterial activity of this compound SV derivatives. [, , ] For instance, introducing a piperazinoacethydrazone moiety with various substituents on the phenyl ring led to compounds with varied activity against different bacterial strains. [] This highlights the importance of SAR studies in optimizing the structure for desired antibacterial properties.

Q8: What are the challenges in formulating stable this compound SV derivatives?

A9: A significant challenge lies in preventing the degradation of this compound SV derivatives, particularly in the presence of other drugs like isoniazid. [, ] Research emphasizes the need for high-quality packaging materials and careful formulation strategies to minimize degradation and ensure product stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.